2-(Chloromethyl)acrylic Acid Ethyl Ester 2-(Chloromethyl)acrylic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 17435-77-7
VCID: VC21006854
InChI: InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
SMILES: CCOC(=O)C(=C)CCl
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol

2-(Chloromethyl)acrylic Acid Ethyl Ester

CAS No.: 17435-77-7

Cat. No.: VC21006854

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)acrylic Acid Ethyl Ester - 17435-77-7

Specification

CAS No. 17435-77-7
Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
IUPAC Name ethyl 2-(chloromethyl)prop-2-enoate
Standard InChI InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Standard InChI Key KPXRGIVPSXFJEX-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)CCl
Canonical SMILES CCOC(=O)C(=C)CCl

Introduction

Physical and Chemical Properties

2-(Chloromethyl)acrylic Acid Ethyl Ester possesses distinctive physical and chemical characteristics that contribute to its utility in various applications. The compound exists as a colorless liquid at room temperature with the following properties:

PropertyValue
Molecular FormulaC₆H₉ClO₂
Molecular Weight148.59 g/mol
Physical StateColorless liquid
Boiling PointApproximately 180°C
Density1.1 g/cm³
AppearanceColorless to almost colorless liquid

The chemical structure of 2-(Chloromethyl)acrylic Acid Ethyl Ester features an ethyl ester group connected to an acrylic acid backbone with a chloromethyl substituent at the 2-position. This particular arrangement contributes to its distinctive reactivity profile, especially the presence of the chloromethyl group, which serves as an excellent electrophilic center.

Chemical Reactivity Patterns

The chemical behavior of 2-(Chloromethyl)acrylic Acid Ethyl Ester is governed by its two primary functional groups: the chloromethyl substituent and the α,β-unsaturated ester moiety. These groups enable the compound to participate in various chemical transformations.

Nucleophilic Substitution Reactions

The chloromethyl group in 2-(Chloromethyl)acrylic Acid Ethyl Ester is susceptible to nucleophilic attack. This reactivity allows for substitution reactions with various nucleophiles including amines, thiols, and carboxylic acids. The electrophilic nature of the chloromethyl group makes it particularly reactive toward these electron-rich species.

Michael Addition Reactions

The α,β-unsaturated ester system makes 2-(Chloromethyl)acrylic Acid Ethyl Ester a suitable Michael acceptor. This allows for addition reactions where nucleophiles attack the β-carbon of the acrylate moiety, a reactivity pattern that is particularly important in the compound's applications in bioconjugation chemistry .

Applications in Bioconjugation Chemistry

One of the most significant applications of 2-(Chloromethyl)acrylic Acid Ethyl Ester lies in the field of bioconjugation chemistry, particularly for protein modification.

Disulfide Bond Modification

Research published in 2021 revealed that 2-chloromethyl acrylate reagents bearing an ester linkage, such as 2-(Chloromethyl)acrylic Acid Ethyl Ester, can undergo two successive Michael reactions. This unique reactivity allows for the selective modification of disulfide bonds in proteins with high labeling efficiency and good conjugate stability .

Comparison with Acrylamide Analogs

While 2-chloromethyl acrylamide reagents (with an amide linkage) favor selective modification at cysteine sites with fast reaction kinetics, 2-(Chloromethyl)acrylic Acid Ethyl Ester offers complementary reactivity. The ester linkage in the compound provides distinct selectivity for disulfide bonds, offering researchers options for site-specific protein modification based on their particular requirements .

Advantages in Protein Conjugation

The ability of 2-(Chloromethyl)acrylic Acid Ethyl Ester to selectively target disulfide bonds provides significant advantages in the development of protein conjugates. This selectivity minimizes off-target modifications, leading to more homogeneous conjugates with well-defined structures and properties .

Comparison with Related Compounds

Understanding 2-(Chloromethyl)acrylic Acid Ethyl Ester in the context of similar compounds provides valuable insights into its unique properties and applications.

CompoundMolecular FormulaKey Structural DifferencesPrimary Applications
2-(Chloromethyl)acrylic Acid Ethyl EsterC₆H₉ClO₂Contains both chloromethyl and ethyl ester groupsDisulfide bond modification in proteins
Ethyl AcrylateC₅H₈O₂Lacks the chloromethyl groupPolymer production, adhesives
2-Chloroacetoacetic Acid Ethyl EsterC₆H₉ClO₃Contains a ketone functionality instead of a vinyl groupOrganic synthesis intermediate
2-(Bromomethyl)acrylic Acid Ethyl EsterC₆H₉BrO₂Contains bromomethyl instead of chloromethylSimilar applications with different reactivity

Ethyl acrylate, a simpler structural analog, lacks the chloromethyl functionality that gives 2-(Chloromethyl)acrylic Acid Ethyl Ester its distinctive reactivity pattern. This structural difference significantly alters the compound's behavior in chemical reactions and its utility in various applications .

Biological Activity

The biological activity of 2-(Chloromethyl)acrylic Acid Ethyl Ester stems primarily from its chemical reactivity rather than specific pharmacological properties.

Reactivity with Biological Molecules

The chloromethyl group in 2-(Chloromethyl)acrylic Acid Ethyl Ester can undergo nucleophilic substitution reactions with various biological nucleophiles, potentially leading to modifications of proteins, nucleic acids, and other biomolecules. This reactivity forms the basis for its application in bioconjugation chemistry .

Current Research Trends

Research involving 2-(Chloromethyl)acrylic Acid Ethyl Ester continues to evolve, with particular focus on its applications in bioconjugation chemistry.

Advances in Protein Modification

Recent studies have explored the use of 2-chloromethyl acryl reagents, including 2-(Chloromethyl)acrylic Acid Ethyl Ester, for selective protein modification. The unique reactivity profile of these compounds allows for site-specific modifications that can be tuned by adjusting the electronic properties of the reagents .

Development of New Conjugation Strategies

Researchers are developing new strategies for protein conjugation using 2-(Chloromethyl)acrylic Acid Ethyl Ester as a platform. These approaches aim to achieve greater control over the conjugation process, enabling the preparation of well-defined protein conjugates with tailored properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator